Selectivity Across All mGlu Subtypes and GPCR Panel
ADX71743 was functionally tested up to 30 μM as an agonist, PAM, or NAM across rat and human mGlu1–mGlu8 in fluorescent cell-based Ca2+ mobilization assays, and additionally profiled against 29 targets in the Cerep P27 GPCR panel. No detectable activity (agonist or allosteric effect) was observed at hmGlu3, hmGlu4, rmGlu5, hmGlu6, and hmGlu8. Negligible inhibition of rmGlu1 was noted (32% at 30 μM), and only a weak PAM effect on hmGlu2 (EC50 = 11 μM) was measured—representing a >170-fold window over mGlu7 potency. In the Cerep panel, no stimulation or inhibition above 27% was detected at any of the 29 GPCR targets [1]. In contrast, the orthosteric antagonist LY341495 inhibits multiple mGlu subtypes non-selectively, and XAP044, while mGlu7-selective, shows ~28- to 56-fold lower potency (IC50 2.8–3.5 μM) and acts via a distinct Venus flytrap domain site, producing different effects in the presence of the postsynaptic partner Elfn1 [2][3].
| Evidence Dimension | Functional selectivity across mGlu family subtypes and 29-GPCR off-target panel |
|---|---|
| Target Compound Data | No detectable activity at hmGlu3/4/6/8; 32% inhibition of rmGlu1 at 30 μM; weak PAM at hmGlu2 (EC50 11 μM); no GPCR panel hit >27% at 30 μM |
| Comparator Or Baseline | LY341495: non-selective orthosteric antagonist across multiple mGlu subtypes. XAP044: IC50 2.8–3.5 μM at mGlu7a/b, VFD-domain binder. MMPIP: selective for mGlu7 but with inverse agonist activity (IC50 15 nM) and context-dependent efficacy |
| Quantified Difference | ADX71743 mGlu7 functional window: >170-fold over nearest off-target (hmGlu2 EC50 11 μM vs mGlu7 IC50 63 nM). XAP044 is 28–56-fold less potent at mGlu7. LY341495 lacks subtype selectivity entirely |
| Conditions | Fluorescent cell-based Ca2+ mobilization assay (HEK293 cells expressing individual rat or human mGlu subtypes); Cerep P27 cellular functional GPCR profile (29 targets), agonist and antagonist modes; all tested up to 30 μM |
Why This Matters
This is the most comprehensively demonstrated selectivity window in the mGlu7 ligand class, directly quantified against all other mGlu subtypes and a 29-target GPCR panel, enabling confident attribution of in vivo effects to mGlu7 engagement without the confounds of orthosteric off-target activity (LY341495) or inverse agonism (MMPIP).
- [1] Kalinichev M, Rouillier M, Girard F, Royer-Urios I, Bournique B, Finn T, Charvin D, Campo B, Le Poul E, Mutel V, Poli S, Neale SA, Salt TE, Lütjens R. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization. J Pharmacol Exp Ther. 2013 Mar;344(3):624-36. doi: 10.1124/jpet.112.200915. PMID: 23257312. View Source
- [2] Gee CE, Peterlik D, Neuhäuser C, Bouhelal R, Kaupmann K, Laue G, Uschold-Schmidt N, Feuerbach D, Zimmermann K, Ofner S, Cryan JF, van der Putten H, Fendt M, Vranesic I, Glatthar R, Flor PJ. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFD) inhibits amygdala plasticity, stress, and anxiety-related behavior. J Biol Chem. 2014 Apr 18;289(16):10975-10987. doi: 10.1074/jbc.M113.542654. PMID: 24573677. View Source
- [3] Kim HJ, Lee SY, Stoppini L, Stoop R. Elfn1 directs distinct pharmacology of mGlu7 antagonists acting at different allosteric sites. ACS Chem Neurosci. 2025 (PMC12333015, Table 1). View Source
